BDP TMR amine BDP TMR amine BDP TMR is a dye for TAMRA channel. Unlike original TAMRA, it however possesses very good quantum yield, and therefore high brightness. This derivative contains a primary amine group that can be conjugated with various electrophiles. It can also participate in enzymatic transamination reaction
Brand Name: Vulcanchem
CAS No.: 2183473-08-5
VCID: VC0520663
InChI: InChI=1S/C27H35BF2N4O2.ClH/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21;/h8-12,14,18H,4-7,13,15-17,31H2,1-3H3,(H,32,35);1H
SMILES: F[B-]1(F)[N+]2=C(C3=CC=C(OC)C=C3)C=CC2=CC4=C(C)C(CCC(NCCCCCC[NH3+])=O)=C(C)N14.[Cl-]
Molecular Formula:
Molecular Weight:

BDP TMR amine

CAS No.: 2183473-08-5

Cat. No.: VC0520663

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BDP TMR amine - 2183473-08-5

Specification

CAS No. 2183473-08-5
IUPAC Name 1,3-dimethyl-2(6-aminohexylaminocarbonyl)-4,4-difluoro-5-(4-methoxyphenyl)borondipyrromethene
Standard InChI InChI=1S/C27H35BF2N4O2.ClH/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21;/h8-12,14,18H,4-7,13,15-17,31H2,1-3H3,(H,32,35);1H
Standard InChI Key OHIKZADQYCQXNM-UHFFFAOYSA-N
SMILES F[B-]1(F)[N+]2=C(C3=CC=C(OC)C=C3)C=CC2=CC4=C(C)C(CCC(NCCCCCC[NH3+])=O)=C(C)N14.[Cl-]
Appearance Solid powder

Introduction

Chemical Structure and Properties

BDP TMR amine (CAS: 2183473-08-5) is characterized by specific chemical and physical properties that contribute to its effectiveness as a fluorescent probe:

PropertyValue
AppearanceViolet solid
Molecular weight532.86
Molecular formulaC₂₇H₃₆BClF₂N₄O₂
IUPAC name1,3-dimethyl-2(6-aminohexylaminocarbonyl)-4,4-difluoro-5-(4-methoxyphenyl)borondipyrromethene
SolubilityGood in alcohols, DMF, DMSO
Quality controlNMR ¹H, HPLC-MS (95%)

The chemical structure of BDP TMR amine incorporates the borondipyrromethene core with a 4-methoxyphenyl substituent at position 5 and an aminohexylaminocarbonyl group at position 2, providing the primary amine functionality that is crucial for its conjugation chemistry .

Spectral Characteristics

The spectral properties of BDP TMR amine make it particularly valuable for fluorescence-based applications, offering advantages over conventional fluorophores:

Spectral PropertyValue
Excitation/absorption maximum542 nm
Emission maximum574 nm
Extinction coefficient (ε)55,000 L⋅mol⁻¹⋅cm⁻¹
Fluorescence quantum yield0.64
CF 2600.16
CF 2800.16

These spectral characteristics position BDP TMR amine as an exceptionally bright fluorophore with a relatively small Stokes shift of approximately 32 nm . The high quantum yield (0.64) indicates that a significant proportion of absorbed photons are re-emitted as fluorescence, contributing to the superior brightness of this dye compared to conventional TAMRA .

Comparison with Other Fluorophores

Advantages Over TAMRA

BDP TMR amine operates in the same spectral channel as traditional tetramethylrhodamine (TAMRA) but offers several distinct advantages:

FeatureBDP TMR AmineTraditional TAMRA
Quantum yield0.64Lower
BrightnessHighModerate
Excited state lifetimeLongerShorter
Suitability for fluorescence polarizationExcellentLimited

The higher quantum yield and brightness of BDP TMR amine make it particularly suitable for applications requiring sensitive detection and low background noise .

Position in BODIPY Family

As a member of the BODIPY (borondipyrromethene) family of dyes, BDP TMR amine shares several advantageous characteristics with its relatives:

  • Sharp absorption and emission bands

  • High molar extinction coefficients

  • Good photostability

  • Relative insensitivity to solvent polarity and pH

  • Compatibility with biological systems

These properties collectively contribute to the growing popularity of BODIPY dyes, including BDP TMR amine, in advanced fluorescence applications .

Applications in Research

Fluorescence Polarization Assays

BDP TMR amine's relatively long excited state lifetime makes it exceptionally suited for fluorescence polarization (anisotropy) measurements:

  • High-throughput binding assays

  • G protein-coupled receptor ligand binding studies

  • Protein-protein interaction analysis

  • Enzyme activity measurements

BODIPY dyes including BDP TMR derivatives have been conjugated to peptide ligands for use in high-throughput fluorescence polarization assays of ligand binding to G protein-coupled receptors .

Biomolecule Labeling

The primary amine group in BDP TMR amine enables conjugation with various reactive groups:

Reactive GroupConjugation Chemistry
NHS estersForms stable amide bonds
Carboxylic acidsRequires activation (e.g., with EDC)
EpoxidesForms secondary amine linkages
AldehydesForms Schiff bases (reducible to stable amines)

This versatility makes BDP TMR amine suitable for labeling proteins, peptides, oligonucleotides, and other biomolecules containing appropriate reactive groups .

Enzymatic Transamination Reactions

BDP TMR amine can participate in enzymatic transamination reactions, enabling site-specific labeling of proteins through enzymatic catalysis. This application is particularly valuable for generating fluorescently labeled proteins with minimal perturbation of their structure and function .

Chemical Proteomics and Biomimetic Synthesis

Research has utilized BDP TMR-azide conjugates in chemical proteomics applications:

  • Direct binding assays via copper-catalyzed azide-alkyne cycloaddition (CuAAC)

  • In-gel fluorescence scanning of recombinant proteins

  • Biomimetic synthesis investigations

For example, BDP TMR-azide has been employed in studies investigating the interaction of synthesized euglobal analogs with proteins through in-gel fluorescence scanning techniques .

Fluorescence Microscopy

The excellent spectral properties of BDP TMR make it valuable for fluorescence microscopy applications:

  • Cellular imaging with high precision

  • Tracking of biological processes

  • Multiplex imaging when combined with other spectrally distinct fluorophores

  • Flow cytometry

ParameterRecommendation
Storage temperature-20°C in the dark
Shelf life24 months after receipt when properly stored
Transportation conditionsRoom temperature for up to 3 weeks
Special precautionsAvoid prolonged exposure to light; Desiccate
Stock solution storage at -80°CUp to 6 months
Stock solution storage at -20°CUp to 1 month

For solution preparation, selecting appropriate solvents based on the compound's solubility (alcohols, DMF, DMSO) is critical. To increase solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial .

QuantityPrice Range (USD)
1 mg$125-145
5 mg$260-290
25 mg$390-510
50 mg$682-895
100 mg$1175-1490

Different catalog numbers are assigned by manufacturers for different quantities, facilitating precise ordering for research needs .

Related Compounds and Derivatives

Several related compounds and derivatives of BDP TMR are available for specific applications:

BDP TMR NHS Ester

This amine-reactive derivative (CAS: 485397-12-4) is specifically designed for conjugation to proteins, peptides, and other molecules containing amino groups. It reacts with primary amines to form stable amide bonds .

BDP TMR Alkyne

This derivative contains a terminal alkyne group that enables conjugation through click chemistry (copper-catalyzed azide-alkyne cycloaddition), particularly useful for bioorthogonal labeling of azide-modified biomolecules .

Other BODIPY Derivatives

The BODIPY family includes numerous derivatives with varying spectral properties:

  • BDP FL (green fluorescence)

  • BDP TR (red fluorescence)

  • BDP 630/650 (far-red fluorescence)

Future Research Directions

The exceptional properties of BDP TMR amine suggest several promising avenues for future research:

Advanced Bioimaging Applications

  • Super-resolution microscopy techniques

  • Single-molecule tracking and localization

  • Intracellular dynamics studies

  • Multicolor imaging approaches

Bioconjugation Chemistry

  • Development of new site-specific conjugation methods

  • Novel enzymatic labeling approaches

  • Stimuli-responsive fluorescent probes

  • Targeted fluorescent sensors

High-Throughput Screening

  • Drug discovery applications

  • Protein-protein interaction studies

  • Enzyme inhibitor screening

  • Ligand-receptor binding assays

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